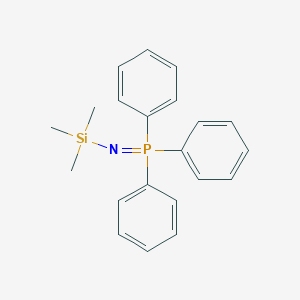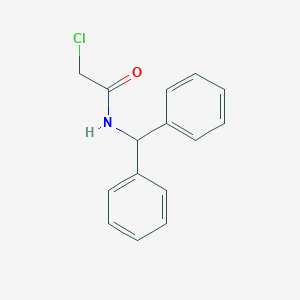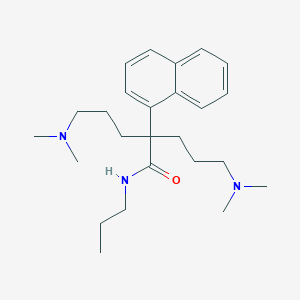
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl-, commonly known as DMAP-N-propyl, is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications.
Mécanisme D'action
DMAP-N-propyl exerts its effects by binding to the α7 nicotinic acetylcholine receptor and blocking its activity. This receptor is highly expressed in the brain and is involved in the regulation of various physiological processes, including synaptic plasticity and neurotransmitter release. By blocking the activity of this receptor, DMAP-N-propyl can modulate these processes and potentially improve cognitive function.
Effets Biochimiques Et Physiologiques
DMAP-N-propyl has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain. Additionally, DMAP-N-propyl has been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMAP-N-propyl is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, DMAP-N-propyl has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DMAP-N-propyl is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on DMAP-N-propyl. One area of interest is the development of new compounds based on the structure of DMAP-N-propyl that may have improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DMAP-N-propyl and its effects on various physiological processes. Finally, there is potential for the development of DMAP-N-propyl as a therapeutic agent for neurodegenerative diseases, although further research is needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMAP-N-propyl is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications in the field of neuroscience. Its selectivity for the α7 nicotinic acetylcholine receptor and its neuroprotective effects make it a promising candidate for further research and potential therapeutic development.
Méthodes De Synthèse
The synthesis of DMAP-N-propyl involves the reaction of 1-naphthaleneacetic acid with N,N-dimethylpropane-1,3-diamine and propyl iodide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is DMAP-N-propyl, which can be purified by column chromatography.
Applications De Recherche Scientifique
DMAP-N-propyl has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. DMAP-N-propyl has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
14722-19-1 |
|---|---|
Nom du produit |
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl- |
Formule moléculaire |
C25H39N3O |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-yl-N-propylpentanamide |
InChI |
InChI=1S/C25H39N3O/c1-6-18-26-24(29)25(16-10-19-27(2)3,17-11-20-28(4)5)23-15-9-13-21-12-7-8-14-22(21)23/h7-9,12-15H,6,10-11,16-20H2,1-5H3,(H,26,29) |
Clé InChI |
YDECXFQHVLLUHV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCCNC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
14722-19-1 |
Synonymes |
α,α-Bis[3-(dimethylamino)propyl]-N-propyl-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



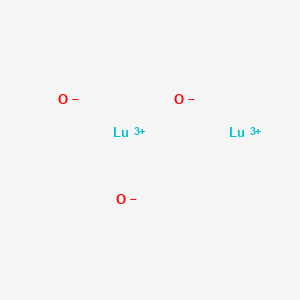
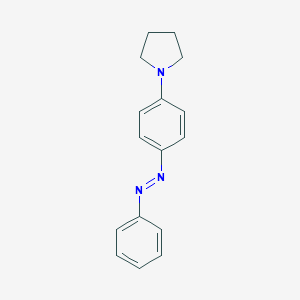
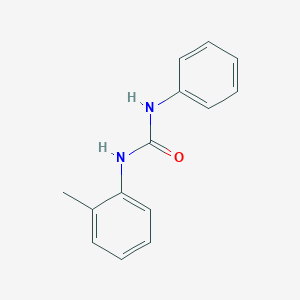


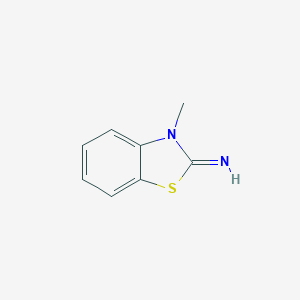
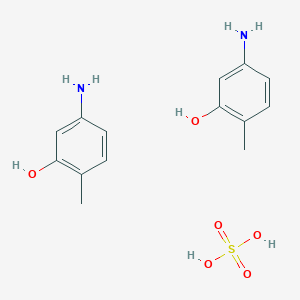
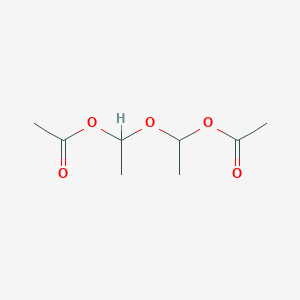
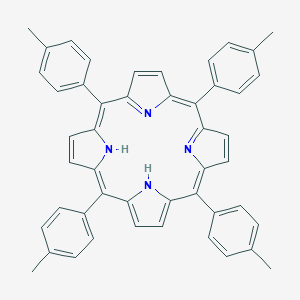
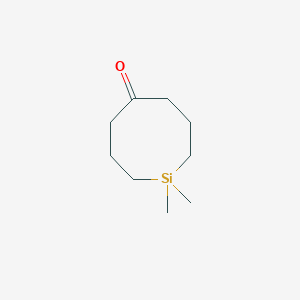
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
